molecular formula C12H21NO4 B038935 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate CAS No. 124443-68-1

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

Cat. No. B038935
M. Wt: 243.3 g/mol
InChI Key: PTZNCCIULVXFIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of derivatives similar to 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate has been efficiently achieved. For example, an efficient and practical asymmetric synthesis of a closely related compound, useful as an intermediate for the synthesis of nociceptin antagonists, has been developed. This synthesis involves diastereoselective reduction and efficient isomerization steps, yielding enantiomerically pure compounds (H. Jona et al., 2009). Various methods have been reported for synthesizing intermediates relevant to pharmaceutical compounds, involving steps like acylation, sulfonation, and substitution, with optimization of the synthetic route for improved yields (Min Wang et al., 2015).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like NMR have been pivotal in determining the molecular structure of piperidine derivatives. These techniques have elucidated the crystal and molecular structure of compounds, revealing bond lengths, angles, and overall molecular geometry which are typical for piperidine-carboxylates (C. Mamat et al., 2012).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, highlighting their versatility as synthetic intermediates. For instance, the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate from tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine showcases the reactivity of these compounds towards nucleophilic addition (D. Richter et al., 2009).

Physical Properties Analysis

The physical properties of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate and related compounds are influenced by their molecular structure. Techniques such as X-ray diffraction and DFT studies provide insights into their crystal packing, hydrogen bonding patterns, and molecular interactions, which in turn affect their melting points, solubility, and stability (Yuanyuan Hou et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group transformations, of piperidine derivatives, are central to their application in synthesis. For example, the amination reaction to produce tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate demonstrates the chemical versatility of these compounds (Liu Ya-hu, 2010).

Scientific Research Applications

  • Structure, Reactivity, and Spectroscopic Characteristics Study : It's used to study the interrelationship between the structure, reactivity, and spectroscopic characteristics of stereoisomeric piperidine compounds (Unkovskii et al., 1973).

  • Synthesizing Enantiopure Derivatives : This compound is pivotal for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives (Marin et al., 2004).

  • Alkaloid Synthesis : It is also instrumental in synthesizing biologically active alkaloids like sedridine, ethylnorlobelol, and coniine (Passarella et al., 2005).

  • Intermediate for Biologically Active Compounds : It serves as an important intermediate for synthesizing compounds like tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (Liu Ya-hu, 2010).

  • Nociceptin Antagonists Synthesis : The compound is a useful intermediate for synthesizing nociceptin antagonists (Jona et al., 2009).

  • Synthesizing 4-Chloropiperidine Hydrochloride : It is utilized in synthesizing 4-chloropiperidine hydrochloride (Zhang Guan-you, 2010).

  • Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is important for small molecule anticancer drugs (Zhang et al., 2018).

  • Synthesizing Piperidine Derivatives : It serves as a scaffold for preparing substituted piperidines, useful for various biochemical applications (Harmsen et al., 2011).

  • Promising Synthon for Piperidine Derivatives : It is a promising synthon for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).

  • Study of Molecular Packing and Crystal Structures : The compound has been used to study similar molecular packing and crystal structures in related compounds (Didierjean et al., 2004).

  • Vandetanib Intermediate Synthesis : It's synthesized as a key intermediate of Vandetanib (Wang et al., 2015).

  • Anticorrosive Behaviour in Steel : TBMPCPC, a derivative, shows promising anticorrosive behavior for carbon steel in corrosive media (Praveen et al., 2021).

  • Therapeutic Applications : Compounds like (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine monohydrochloride have potential therapeutic applications (Yamashita et al., 2015).

  • MAP Kinase Inhibitor : It's used in synthesizing a p38 MAP kinase inhibitor, potentially useful for treating conditions like rheumatoid arthritis and psoriasis (Chung et al., 2006).

  • Dihedral Angle Studies : The compound's dihedral angle with the piperidine ring is of scientific interest (Richter et al., 2009).

  • Improved Synthesis Procedures : It's used in improved procedures for synthesizing compounds like 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone (Xiao-kai, 2013).

  • Model for Metabolism Studies : Cunninghamella fungi, which metabolize compounds like 1-[3-(4-tert-Butylphenoxy)propyl]piperidine, are a good model for studying the metabolism of xenobiotics (Pękala et al., 2012).

Safety And Hazards

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZNCCIULVXFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327847
Record name 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

CAS RN

124443-68-1
Record name 1-(1,1-Dimethylethyl) 4-methyl 1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124443-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-Boc-4-Piperidinecarboxylic acid methyl ester
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Synthesis routes and methods I

Procedure details

To a solution of BOC-isonipecotic acid (45.0 g, 0.20 mol) dissolved in a 3:1 solution of dichloromethane/methanol (1200 mL) at 0° C. was added a solution of trimethylsilyldiazomethane (147 mL, 0.29 mol, 2.0M in hexane) over 30 min via an addition funnel. The reaction mixture was then concentrated to afford the title compound (47 g) as a light yellow oil. This was used directly in the next step without further purification.
Quantity
45 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice cold solution of N-t-butoxycarbonyl isonipecotic acid (8.8 g, 34.9 mmol), in a 10% mixture of methanol in benzene (250 ml), was added a 2.0M solution of trimethylsilyldiazomethane in hexanes, dropwise, until a consistent yellow color was obtained (~30 ml). After vigorous gas evolution had ceased, the reaction mixture was stirred for 1 hr at room temperature. The mixture was then treated dropwise with glacial acetic acid until the yellow color had dissipated. The reaction was stirred 15 min. and concentrated in vacuo to a pale yellow oil. The residue was purified by chromatography (SiO2, eluting with 20% EtOAc in hexanes). Evaporation of the solvent in vacuo afforded the product as a colorless oil.
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ice
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Synthesis routes and methods III

Procedure details

To a solution of isonipecotic acid methyl ester HCl (2-3b) (34 g, 0.19 mol), and di-tert-butyl dicarbonate (43.5 g, 0.2 mol) in THF (300 mL) and H2O (150 mL) was added-K2CO3 (28.8 g, 0.21 mol). After 4 hours, the mixture was poured into water, extracted with EtOAc then washed with brine, dried (MgSO4) and evaporated to give the title compound 2-3c as an oil with a small amount of di-tert-butyl dicarbonate.
Quantity
34 g
Type
reactant
Reaction Step One
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43.5 g
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reactant
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28.8 g
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300 mL
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150 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (10.50 g, 45.8 mmol) in DMF (200 mL) was added potassium carbonate (6.33 g, 45.8 mmol) followed by iodomethane (3.42 mL, 55.0 mmol). The reaction was stirred under N2 at RT 3 h. The reaction was poured into 10% aqueous K2CO3 (500 mL) and extracted with EtOAc (3×150 mL). The combined organic layers were washed with saturated NaCl (2×150 mL), dried (MgSO4) and concentrated to give 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (11.8 g, 48.5 mmol, 106% yield) as a light yellow oil.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.33 g
Type
reactant
Reaction Step One
Name
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200 mL
Type
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Reaction Step One
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3.42 mL
Type
reactant
Reaction Step Two
Name
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500 mL
Type
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Reaction Step Three

Synthesis routes and methods V

Procedure details

To an ice cold solution of N-t-butoxycarbonyl isonipecotic acid (8.8 g, 34.9 mmol), in a 10% mixture of methanol in benzene (250 ml), was added a 2.0 M solution of trimethylsilyldiazomethane in hexanes, dropwise, until a consistent yellow color was obtained (~30 ml). After vigorous gas evolution had ceased, cooling was removed and the reaction mixture stirred for 1 h at room temperature. The mixture was then treated dropwise with glacial acetic acid until all yellow color had dissipated. It was then stirred 15 min. and concentrated in vacuo to a pale yellow oil. This material was purified by column chromatography on silica with 20% EtOAc/hexane as eluent. The appropriate fractions were combined and concentrated in vacuo to afford the product as a colorless oil.
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ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
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Reactant of Route 6
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1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

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